molecular formula C11H7F3S B1340239 2-(4-(Trifluoromethyl)phenyl)thiophene CAS No. 115933-15-8

2-(4-(Trifluoromethyl)phenyl)thiophene

Cat. No. B1340239
M. Wt: 228.24 g/mol
InChI Key: LPKSCZAYYGRIOE-UHFFFAOYSA-N
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Description

The compound "2-(4-(Trifluoromethyl)phenyl)thiophene" is a thiophene derivative, which is a class of sulfur-containing heteroaromatic compounds. Thiophene derivatives are known for their wide range of applications in material science and pharmaceuticals due to their diverse biological activities and their use in electronic devices such as thin-film transistors, organic field-effect transistors, and solar cells .

Synthesis Analysis

The synthesis of thiophene derivatives can involve various chemical reactions and methods. For instance, the synthesis of 2-phenylthieno[3,4-b]thiophene was carried out in two steps from 3,4-dibromothiophene and phenylacetylene . Another example is the synthesis of 1-(2'-Thiophen)-3-(2,3,5-trichlorophenyl)-2-propen-1-one (TTCP) through a Claisen-Schmidt condensation reaction . These methods demonstrate the versatility in synthesizing thiophene derivatives for different applications.

Molecular Structure Analysis

The molecular structure of thiophene derivatives is crucial for their electronic and photophysical properties. For example, the crystal structure of a thiophene derivative was determined using X-ray diffraction, revealing that the thiophene ring exhibits a planar conformation, which is important for its conjugation and electronic properties . Similarly, the molecular structure of various thiophene/phenylene co-oligomers was synthesized and analyzed for optoelectronic device applications .

Chemical Reactions Analysis

Thiophene derivatives undergo various chemical reactions that can modify their properties. For instance, 1,3,4,6-tetra-2-thienylthieno[3,4-c]thiophene underwent cycloaddition reactions to yield benzo[c]thiophene derivatives . These reactions are significant as they can lead to the formation of new compounds with potential applications in electronics and materials science.

Physical and Chemical Properties Analysis

The physical and chemical properties of thiophene derivatives are influenced by their molecular structure. For example, the photophysical and electrochemical properties of thiophene-based 2-arylpyridines were investigated, showing that the optical and electronic properties can be tuned over a broad range . Additionally, the synthesis and characterization of diperfluorooctyl-substituted phenylene-thiophene oligomers revealed them as n-type semiconductors with varying carrier mobilities . These properties are essential for their use in electronic devices and other optoelectronic applications.

Scientific Research Applications

Crystal Structure and Electronic Properties

  • N-Type Semiconductor Properties: The compound has been explored for its n-type semiconductor properties, particularly in the context of field-effect transistors. A study by Hotta et al. (2009) found that crystals of a related thiophene/phenylene co-oligomer function as n-type semiconductors, confirmed in field-effect transistor device configurations (Hotta et al., 2009).

Optoelectronic Applications

  • Thiophene-Based Ligands in Dye-Sensitized Solar Cells: Coluccini et al. (2011) developed thiophene-based 2-arylpyridines for potential use in dye-sensitized solar cells and other optoelectronic applications. These compounds can be tuned for optimal optical and electronic properties (Coluccini et al., 2011).
  • Enhanced Nonlinear Optical Limiting: Anandan et al. (2018) synthesized thiophene dyes demonstrating nonlinear absorption and optical limiting behavior, useful for protecting human eyes and optical sensors, and stabilizing light sources in optical communications (Anandan et al., 2018).

Molecular Structure and Material Properties

  • Polymer Applications: A study by Liaw et al. (2007) explored polymers containing a 2-trifluoromethyl-activated bisfluoro monomer, showcasing high thermal stability and potential applications in optical transparent materials (Liaw et al., 2007).

Synthesis and Characterization

  • Novel Compound Synthesis: Mabkhot et al. (2017) synthesized novel thiophene-containing compounds with potential antibacterial and antifungal activities, demonstrating the versatility of thiophene derivatives in chemical synthesis (Mabkhot et al., 2017).
  • Functionalization for Device Applications: Katagiri et al. (2007) reported the synthesis of thiophene/phenylene co-oligomers with various terminal groups, indicating their potential in optoelectronic devices (Katagiri et al., 2007).

Photophysical Properties

  • Solid-State Emission Enhancement: Li et al(2002) investigated the postfunctionalization of poly(3-hexylthiophene) to study the effects of various functional groups on its optical properties, finding that certain groups can significantly enhance solid-state fluorescence (Li et al., 2002).

Novel Compounds for Optoelectronic Devices

  • Thiophene Dyes for Nonlinear Optical Limiting: Anandan et al. (2018) designed thiophene dyes for optoelectronic devices, demonstrating their potential in protecting human eyes and optical sensors, as well as stabilizing light sources in optical communications (Anandan et al., 2018).
  • Photophysical and Electrochemical Properties: Coluccini et al. (2011) developed thiophene-based 2-arylpyridines with tunable optical and energetic properties, suggesting their use in dye-sensitized solar cells and optoelectronic applications (Coluccini et al., 2011).

Advanced Material Applications

  • Thermally Stable Polymers: Liaw et al. (2007) synthesized polymers with 2-trifluoromethyl-activated bisfluoro monomers, exhibiting ultrahigh thermal stability and solubility in organic solvents, making them suitable for applications in optical transparent materials (Liaw et al., 2007).
  • Synthesis and Characterization for Semiconductors: Facchetti et al. (2004) synthesized mixed phenylene−thiophene oligomers with terminal n-perfluorooctyl groups, finding that they function as n-type semiconductors in thin films, relevant for field-effect transistor measurements (Facchetti et al., 2004).

Safety And Hazards

The safety data sheet for a similar compound, “2-[4-(Trifluoromethyl)phenyl]ethylamine”, indicates that it is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It can cause skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity (single exposure), with the respiratory system being the target organ .

Future Directions

Thiophene-based analogs have been of interest to a growing number of scientists as a potential class of biologically active compounds . They play a vital role for medicinal chemists to improve advanced compounds with a variety of biological effects . Therefore, the development of new thiophene derivatives, including “2-(4-(Trifluoromethyl)phenyl)thiophene”, is a topic of ongoing research.

properties

IUPAC Name

2-[4-(trifluoromethyl)phenyl]thiophene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H7F3S/c12-11(13,14)9-5-3-8(4-6-9)10-2-1-7-15-10/h1-7H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LPKSCZAYYGRIOE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC(=C1)C2=CC=C(C=C2)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H7F3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80479058
Record name 2-[4-(Trifluoromethyl)phenyl]thiophene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80479058
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

228.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(4-(Trifluoromethyl)phenyl)thiophene

CAS RN

115933-15-8
Record name 2-[4-(Trifluoromethyl)phenyl]thiophene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80479058
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

4-Bromobenzotrifluoride and thiophene-2-boronic acid were treated in a manner similar to Reference Example 20-(1) to give 2-(4-trifluoromethylphenyl)thiophene as colorless crystals.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
5
Citations
M Giannerini, M Fañanás-Mastral, BL Feringa… - … Selectivity Control with … - research.rug.nl
A brief analysis of the 100 top-selling drugs [1] suggests immediately, even to the less experienced reader, how essential it is in chemistry to master and innovate the transformation of …
Number of citations: 0 research.rug.nl
T Krishna, T Reddy, L Eppakayala, D Kalita - Rasayan J. Chem, 2020 - researchgate.net
The use of deep eutectic solvents (DESs) that act as an all‐in‐one solvent–template–reactant systems offers an interesting green alternative to conventional syntheses in chemical …
Number of citations: 2 www.researchgate.net
TJ Lu, PH Lin, KM Lee, CY Liu - European Journal of Organic …, 2017 - Wiley Online Library
A Pd‐catalyzed C–H (hetero)arylation methodology has been optimized for the efficient synthesis of various useful end‐capping groups that are widely applied in small‐molecule …
M Giannerini - 2015 - research.rug.nl
The high reactivity of hard organometallic reagents represents, at the same time, their main advantage and limitation. Therefor it is a main challenge for chemists to develop procedures …
Number of citations: 3 research.rug.nl
F Tac - 2019 - spectrum.library.concordia.ca
Heteroaromatic compounds have been shown to play a crucial role in several disciplines such as materials chemistry, agrochemical and pharmaceutical industry. Hence, there has …
Number of citations: 0 spectrum.library.concordia.ca

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